molecular formula C11H8F4N2O3 B13677227 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 912846-65-2

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13677227
CAS No.: 912846-65-2
M. Wt: 292.19 g/mol
InChI Key: IGXKOJVOUDPKIU-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated tetrahydroisoquinoline precursor, followed by the introduction of the trifluoroacetyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The fluorine and nitro groups may interact with enzymes or receptors, modulating their activity. The trifluoroacetyl group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 7-Fluoro-6-nitro-2,4-dihydro-1,4-benzoxazin-3-one

Uniqueness

Compared to similar compounds, 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(7-fluoro-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXKOJVOUDPKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141621
Record name 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-65-2
Record name 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912846-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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